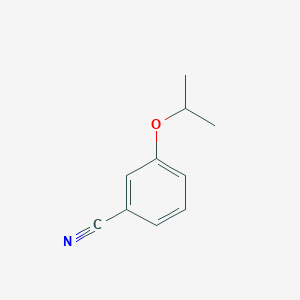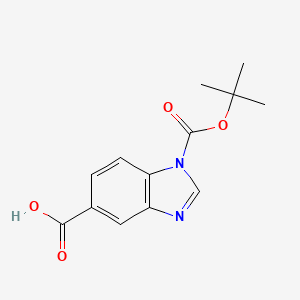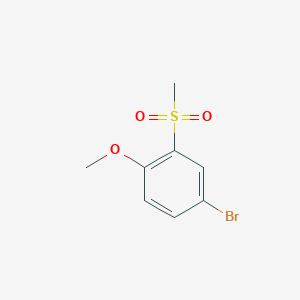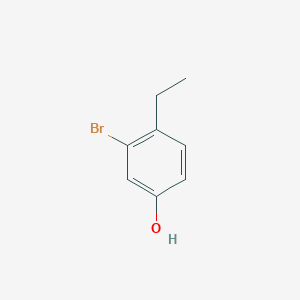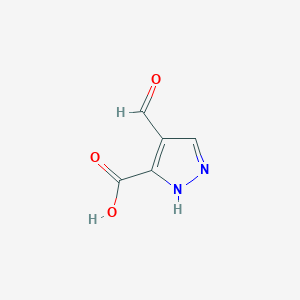
4-甲酰基-1H-吡唑-5-羧酸
概述
描述
4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a heterocyclic compound with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol It features a pyrazole ring substituted with a formyl group at the 4-position and a carboxylic acid group at the 3-position
科学研究应用
4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several applications in scientific research:
作用机制
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, often leading to significant downstream effects .
生化分析
Biochemical Properties
4-formyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific enzymes and altering their activity. For example, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . The interaction between 4-formyl-1H-pyrazole-5-carboxylic acid and succinate dehydrogenase can inhibit the enzyme’s activity, leading to changes in cellular metabolism.
Cellular Effects
The effects of 4-formyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-formyl-1H-pyrazole-5-carboxylic acid has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-formyl-1H-pyrazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound’s interaction with succinate dehydrogenase leads to enzyme inhibition, affecting the citric acid cycle . Additionally, 4-formyl-1H-pyrazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-formyl-1H-pyrazole-5-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to 4-formyl-1H-pyrazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-formyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing harm. It is essential to determine the appropriate dosage to maximize the compound’s benefits while minimizing its toxic effects.
Metabolic Pathways
4-formyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the citric acid cycle by inhibiting succinate dehydrogenase, leading to changes in metabolite levels . Additionally, it can affect other metabolic pathways, such as glycolysis and oxidative phosphorylation, by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of 4-formyl-1H-pyrazole-5-carboxylic acid within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism. The distribution of 4-formyl-1H-pyrazole-5-carboxylic acid within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-formyl-1H-pyrazole-5-carboxylic acid is essential for understanding its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it interacts with enzymes involved in the citric acid cycle. The subcellular localization of 4-formyl-1H-pyrazole-5-carboxylic acid can influence its ability to modulate cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-dicarbonyl compounds, followed by formylation and carboxylation steps . The reaction conditions often involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production methods for 4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: 4-CARBOXY-1H-PYRAZOLE-3-CARBOXYLIC ACID.
Reduction: 4-HYDROXYMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
5-FORMYL-1H-PYRROLE-2-CARBOXYLIC ACID: Similar structure but with a pyrrole ring instead of a pyrazole ring.
3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar structure but with a phenyl group at the 3-position.
3-CYCLOHEXYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar structure but with a cyclohexyl group at the 3-position.
Uniqueness
4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to the presence of both a formyl and a carboxylic acid group on the pyrazole ring.
属性
IUPAC Name |
4-formyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1-2H,(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJIPMNJIBKQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625987 | |
| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35344-94-6 | |
| Record name | 4-Formyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35344-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

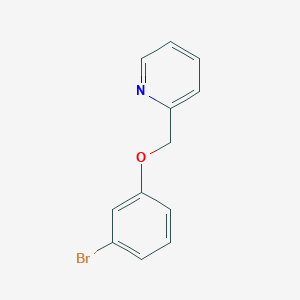
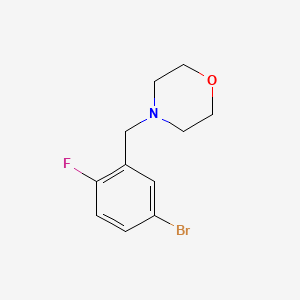
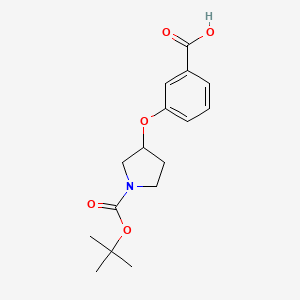
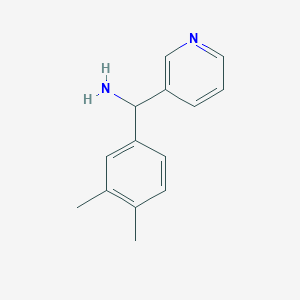
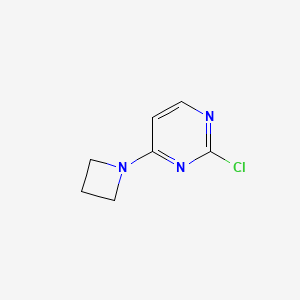
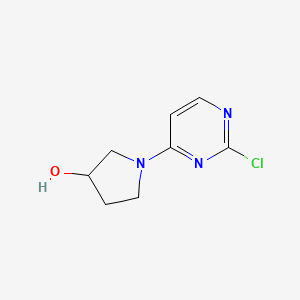
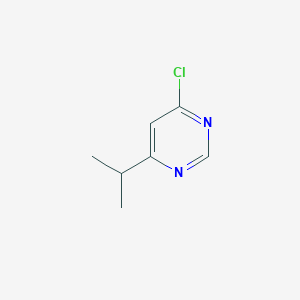

![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
